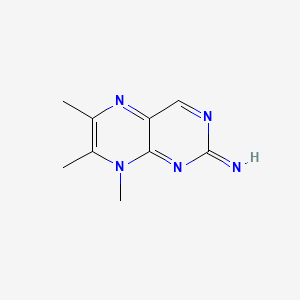

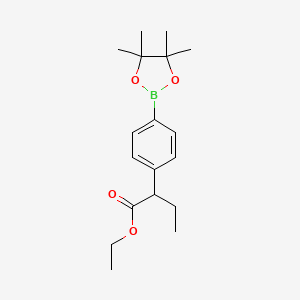

![molecular formula C30H38O6 B570051 4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl CAS No. 125337-31-7](/img/structure/B570051.png)

4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl

Descripción general

Descripción

4,4’-Bis[6-(acryloyloxy)hexyloxy]biphenyl is a type of liquid crystal (LC) that is responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .

Synthesis Analysis

The compound is synthesized by two routes. The improved method involves substituting 4,4’-bis[6-(bromo)hexyloxy]biphenyl with 4,4’-bis[6-(hydroxyl)hexyloxy]biphenyl to react with acryloyl chloride instead of potassium acrylate .Molecular Structure Analysis

The molecular formula of 4,4’-Bis[6-(acryloyloxy)hexyloxy]biphenyl is C30H38N2O6. It has a molecular weight of 522.6 g/mol . The IUPAC name for this compound is 6-[4-[[4-(6-prop-2-enoyloxyhexoxy)phenyl]diazenyl]phenoxy]hexyl prop-2-enoate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 522.6 g/mol. It has a high logP value of 7.5, indicating that it is highly lipophilic. It has no hydrogen bond donors and 8 hydrogen bond acceptors. The compound has 22 rotatable bonds, suggesting a high degree of flexibility . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 638.3±50.0 °C at 760 mmHg, and a flash point of 193.1±24.6 °C .Aplicaciones Científicas De Investigación

Synthesis and Polymer Dispersed Liquid Crystal (PDLC) Applications : BAB6 can be synthesized via an improved method, enhancing yield and reaction conditions. It's used in fast-response PDLC films, with a response time of about 2 ms. The morphology of the polymer network in these films was studied using Scanning Electron Microscopy (SEM) (常会 et al., 2010).

Diacrylate Copolymer Networks in Liquid Crystalline Media : The copolymerization of BAB6 with other monomers can control the morphology of polymer networks in PSLCs. This affects the flexibility and morphology of the resulting polymer network, which is crucial for liquid crystal media applications (Rajaram, Hudson, & Chien, 1998).

Effect on Liquid Crystal (LC) Acrylates : The orientation of ester bonds in isomeric LC acrylates, including BAB6, significantly influences their phase, optical, and dielectric behavior. The polymerization behavior of these isomers differs, affecting the microstructure during polymerization (Hikmet, Lub, & Tol, 1995).

γ-Ray Polymerization in Various States : BAB6's polymerizability in different states (crystalline, liquid crystalline, liquid) was studied. This research is significant for understanding the reaction rates and potential applications in polymer technology (Hohn & Tieke, 1996).

Photopolymerization of Oriented Liquid-Crystalline Acrylates : Studies on BAB6-based monomers and their derivatives, including their mesomorphism and molecular orientation, are crucial for developing highly oriented and densely crosslinked polymer networks (Broer, Hikmet, & Challa, 1989).

Infrared Spectroscopy in Curing Kinetics : The use of Fourier Transform Infrared (FT-IR) spectroscopy to study the photopolymerization of BAB6 revealed insights into the curing process and possible applications in time-stable systems with programmable degrees of cure (Wall & Koenig, 1997).

Electro-Optical Properties in Polymer Stabilized Liquid Crystals : BAB6's concentration affects the morphology of polymer networks and the electro-optical properties of PSLC films. This has implications for liquid crystal display technologies (Chang, Fan, Liu, & Huo, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

6-[4-[4-(6-prop-2-enoyloxyhexoxy)phenyl]phenoxy]hexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O6/c1-3-29(31)35-23-11-7-5-9-21-33-27-17-13-25(14-18-27)26-15-19-28(20-16-26)34-22-10-6-8-12-24-36-30(32)4-2/h3-4,13-20H,1-2,5-12,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDDBOTWRRILGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125337-32-8 | |

| Record name | 2-Propenoic acid, 1,1′-[[1,1′-biphenyl]-4,4′-diylbis(oxy-6,1-hexanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125337-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00697797 | |

| Record name | [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl | |

CAS RN |

125337-31-7 | |

| Record name | [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)